Home > Products > Screening Compounds P136805 > 7-bromo-8-hydroxy-quinoline-5-sulfonic Acid
7-bromo-8-hydroxy-quinoline-5-sulfonic Acid - 3062-37-1

7-bromo-8-hydroxy-quinoline-5-sulfonic Acid

Catalog Number: EVT-12646637
CAS Number: 3062-37-1
Molecular Formula: C9H6BrNO4S
Molecular Weight: 304.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-8-hydroxy-quinoline-5-sulfonic acid is a derivative of the well-known compound 8-hydroxyquinoline, which is recognized for its diverse applications in chemistry and biology. This compound is characterized by the presence of a bromine atom at the 7-position and a sulfonic acid group at the 5-position, contributing to its unique chemical properties and reactivity.

Source

The synthesis of 7-bromo-8-hydroxy-quinoline-5-sulfonic acid typically begins with 8-hydroxyquinoline-5-sulfonic acid, which undergoes bromination using brominating agents such as bromine or N-bromosuccinimide. This process is carried out under controlled conditions to ensure selective bromination at the 7-position of the quinoline ring.

Classification

This compound falls under the category of hydroxyquinoline derivatives, which are known for their ability to chelate metal ions and exhibit biological activity. The classification can be summarized as follows:

  • Chemical Class: Hydroxyquinoline derivatives
  • Functional Groups: Hydroxyl group, sulfonic acid, bromine substituent
  • Applications: Reagents in organic synthesis, fluorescent probes, antimicrobial agents
Synthesis Analysis

Methods

The primary method for synthesizing 7-bromo-8-hydroxy-quinoline-5-sulfonic acid involves the bromination of 8-hydroxyquinoline-5-sulfonic acid. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, with temperature control to optimize yield and selectivity.

Technical Details

  1. Bromination Process:
    • Reagents: Bromine or N-bromosuccinimide
    • Solvent: Dichloromethane or acetonitrile
    • Conditions: Moderate temperature to ensure selective bromination at the 7-position.
  2. Industrial Production:
    • In industrial settings, large-scale processes may utilize continuous flow reactors to enhance efficiency and scalability while maintaining product purity.
Molecular Structure Analysis

Structure

The molecular structure of 7-bromo-8-hydroxy-quinoline-5-sulfonic acid can be represented as follows:

C9H7BrN2O4S\text{C}_9\text{H}_7\text{BrN}_2\text{O}_4\text{S}

Data

  • Molecular Weight: Approximately 305.12 g/mol
  • Melting Point: Around 322 °C
  • InChI Key: WUXYGIQVWKDVTJ-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

7-Bromo-8-hydroxy-quinoline-5-sulfonic acid participates in various chemical reactions, including:

  1. Oxidation:
    • Can be oxidized to form quinoline derivatives.
    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction:
    • Reduction reactions can yield less oxidized forms.
    • Typical reducing agents include sodium borohydride and lithium aluminum hydride.
  3. Substitution:
    • The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
    • Nucleophiles such as amines and thiols are commonly used.

Technical Details

The specific products formed depend on the reagents and conditions employed in these reactions. For instance, oxidation may yield quinoline N-oxides, while substitution could produce various functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-bromo-8-hydroxy-quinoline-5-sulfonic acid primarily involves its ability to chelate metal ions. This chelation can disrupt biological processes by interfering with enzyme functions in microbial organisms. For example, in antimicrobial applications, the compound's interaction with essential metal ions can inhibit microbial growth by disrupting enzyme activity that relies on these metals .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a powder.
  • Solubility: Soluble in polar solvents due to the presence of hydroxyl and sulfonic groups.

Chemical Properties

  1. Reactivity:
    • Exhibits reactivity typical of hydroxyquinolines, particularly in forming stable complexes with transition metals like copper and iron.
  2. Safety Information:
    • Classified as irritant; precautions should be taken during handling to avoid skin and eye contact .
Applications

7-Bromo-8-hydroxy-quinoline-5-sulfonic acid has numerous applications across various scientific fields:

  1. Chemistry:
    • Used as a reagent in organic synthesis and coordination chemistry.
  2. Biology:
    • Employed in biochemical assays and as a fluorescent probe for detecting metal ions.
  3. Industry:
    • Utilized in the production of dyes, pigments, and specialty chemicals due to its metal-chelating properties .
  4. Pharmaceuticals:
    • Exhibits antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents against infections .
Historical Development & Nomenclature Evolution of Halogenated Quinoline Sulfonic Acids

Discovery Trajectory of 8-Hydroxyquinoline Sulfonic Acid Derivatives

The synthesis of sulfonated 8-hydroxyquinoline derivatives emerged from mid-20th-century efforts to modify the bioactive quinoline scaffold. Early work focused on non-regioselective sulfonation of 8-hydroxyquinoline (oxine) using concentrated sulfuric acid or oleum, yielding complex mixtures of 5- and 7-sulfonated isomers. The pivotal US2999094A patent (1959) documented the first systematic sulfonation protocol, demonstrating that reacting quinoline with 20–30% oleum at 100–150°C produced quinoline-8-sulfonic acid as the primary isomer, isolated via alkalization and crystallization [9]. This method faced challenges in separating positional isomers, limiting purity.

The introduction of bromine substituents marked a significant advancement. CN109096185A (2019) revealed that bromination of 8-hydroxyquinoline precursors prior to sulfonation improved regioselectivity. For example, bromination at C7 was achieved using bromine/trimethylsilyl bromide in acetonitrile, followed by sulfonation with chlorosulfonic acid to afford 7-bromo-8-hydroxyquinoline-5-sulfonic acid (CAS# 3062-37-1) in >85% yield [4] [8]. This sequence exploited the ortho-directing effect of the hydroxyl group, positioning sulfonation at C5—a site electronically activated by the adjacent bromine.

Table 1: Key Milestones in Derivative Synthesis

YearInnovationSignificance
1959Oleum sulfonation of quinolineFirst regioselective quinoline-8-sulfonic acid synthesis [9]
2003Bromo-directed sulfonation (WO2004007461A1)Enhanced C5 regioselectivity in brominated quinolines [5]
2019Sequential bromination-sulfonation (CN109096185A)High-yield route to 7-bromo-8-hydroxyquinoline-5-sulfonic acid [4]

Systematic Nomenclature Conventions for Polyfunctional Quinoline Systems

IUPAC nomenclature for polyfunctional quinolines follows strict hierarchical rules defined in the Blue Book (P-12–P-16). The parent name "quinoline" anchors the numbering system, with N1 as the default locant for the nitrogen atom. Functional group priority dictates suffix selection: carboxylic acids > sulfonic acids > hydroxy > halogens. Thus, 7-bromo-8-hydroxyquinoline-5-sulfonic acid is the Preferred IUPAC Name (PIN), where:

  • "Quinoline-5-sulfonic acid" denotes the parent sulfonic acid (highest priority suffix)
  • "8-hydroxy" assigns the phenolic OH (prefix, lower priority)
  • "7-bromo" specifies bromine position (halogen prefix) [3].

Alternative names like 5-sulfo-7-bromoquinolin-8-ol are acceptable but non-preferred. Retained names complicate nomenclature: "quinolin-8-ol" is a retained trivial name for 8-hydroxyquinoline, but sulfonic acid modification requires systematic numbering. For example, the ES2332715T3 patent uses "7-bromo-8-hydroxyquinoline-5-sulfonate" to emphasize the anionic form in salts [2]. Locant ambiguity arises when multiple substituents exist; low locants are assigned based on functional group hierarchy, not alphanumeric order. Thus, sulfonic acid at C5 takes precedence over hydroxy at C8, fixing C5 as reference point.

Table 2: Nomenclature Examples for Quinoline Derivatives

CompoundSystematic Name (PIN)Non-Preferred Variants
C₉H₆BrNO₄S7-bromo-8-hydroxyquinoline-5-sulfonic acid5-sulfo-7-bromoquinolin-8-ol
C₉H₇NO₃SQuinoline-6-sulfonic acid6-sulfoquinoline
C₉H₆BrNO (CID 384161)7-Bromo-8-hydroxyquinoline7-Bromoquinolin-8-ol [1]

Patent Landscape Analysis of Brominated Quinoline Sulfonate Synthesis

The synthetic patent landscape for brominated quinoline sulfonates is dominated by three strategies:

  • Bromination-Sulfonation Sequences: CN109096185A (2019) protects a high-yield route where 8-hydroxyquinoline undergoes regioselective bromination at C7 using Br₂/trimethylsilyl bromide, followed by sulfonation with ClSO₃H. Key advantages include >90% bromination selectivity and avoidance of protecting groups [4].
  • Sulfonation-Bromination Sequences: US2999094A (1961) pioneered sulfonation first, but bromination of quinoline-8-sulfonic acid required harsh conditions (Br₂/PCl₃), yielding mixtures. Modern improvements (WO2010129451A1, 2010) use N-bromosuccinimide (NBS) in DMF for cleaner C5/C7 bromination [9] [7].
  • One-Pot Multistep Reactions: ES2332715T3 (2010) claims tandem bromination/sulfonation using POBr₃ and SO₃, reducing purification steps for pharmaceutical intermediates [2].

Therapeutic patenting surged post-2000, driven by metal-chelating properties. WO2004007461A1 (2004) claims 7-bromo-8-hydroxyquinoline-5-sulfonic acid derivatives as inhibitors of β-amyloid aggregation for Alzheimer’s disease, emphasizing Zn²⁺/Cu²⁺ chelation [5]. Similarly, ES2332715T3 covers neuroprotective applications in Parkinson’s and Huntington’s diseases [2].

Table 3: Key Patents for Synthesis and Applications

Patent No.Priority YearFocusKey Innovation
US2999094A1959Sulfonation processOleum-mediated regioselective sulfonation [9]
WO2004007461A12003Neurotherapeutic applicationsMetal chelation for amyloid inhibition [5]
ES2332715T32003Synthetic methods & therapeuticsTandem bromination/sulfonation [2]
CN109096185A2018Bromination techniquesBr₂/TMSBr regioselective bromination [4]
WO2010129451A12010Halogenation of sulfonatesNBS bromination of sulfonated quinolines [7]

Synthesis Strategies and Regioselective Control

Regioselectivity hinges on three factors:

  • Directing Group Effects: The C8 hydroxyl group directs electrophilic bromination to ortho positions (C5/C7), with C7 favored due to reduced steric hindrance [4] [10].
  • Electronic Activation: Sulfonic acid groups deactivate the ring, necessitating activated brominating agents (e.g., NBS/DMF in WO2010129451A1) for C5 bromination of pre-sulfonated quinolines [7].
  • Protection/Deprotection: WO2010129451A1 employs tert-butyl protection of the C8 hydroxyl to prevent oxidation during bromination, followed by acidic deprotection [7].

Therapeutic Patenting Trends

Over 60% of post-2000 patents target neurodegenerative diseases. WO2004007461A1 specifically claims 7-bromo-8-hydroxyquinoline-5-sulfonic acid derivatives as "disease-modifying agents" for Alzheimer’s, citing IC₅₀ values <10 μM in amyloid aggregation assays [5]. This reflects industry efforts to exploit dual functionality: sulfonic acid enhances water solubility, while bromine optimizes lipophilicity for blood-brain barrier penetration.

Properties

CAS Number

3062-37-1

Product Name

7-bromo-8-hydroxy-quinoline-5-sulfonic Acid

IUPAC Name

7-bromo-8-hydroxyquinoline-5-sulfonic acid

Molecular Formula

C9H6BrNO4S

Molecular Weight

304.12 g/mol

InChI

InChI=1S/C9H6BrNO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15)

InChI Key

NDIDONXDHANSOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)Br)O)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.